(1R)-1-(3,4-dichlorophenyl)ethan-1-ol
Overview
Description
(1R)-1-(3,4-dichlorophenyl)ethan-1-ol: is a chemical compound with the molecular formula C8H8Cl2O and a molecular weight of 191.06 g/mol . It is a chiral molecule, meaning it has a specific orientation in space, denoted by the (1R) configuration. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3,4-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (3,4-dichlorophenyl)acetone, using a chiral reducing agent to ensure the correct stereochemistry. Common reducing agents include borane complexes or chiral catalysts such as oxazaborolidine .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures, as well as purification steps like recrystallization or chromatography to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, borane complexes.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: (3,4-dichlorophenyl)acetone.
Reduction: (1R)-1-(3,4-dichlorophenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (1R)-1-(3,4-dichlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis .
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may also serve as a building block for the synthesis of biologically active compounds .
Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of drugs that target specific enzymes or receptors. Its chiral nature is crucial for the development of enantioselective drugs .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, fragrances, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-dichlorophenyl)ethan-1-ol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to fit into specific binding sites, making it effective in enantioselective processes .
Comparison with Similar Compounds
(1S)-1-(3,4-dichlorophenyl)ethan-1-ol: The enantiomer of (1R)-1-(3,4-dichlorophenyl)ethan-1-ol, with different stereochemistry.
(1R)-1-(3,4-dichlorophenyl)ethane: A reduced form of the compound without the hydroxyl group.
(3,4-dichlorophenyl)acetone: The oxidized form of the compound.
Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in enantioselective synthesis and pharmaceutical research. Its specific stereochemistry allows for selective interactions with biological targets, making it a crucial intermediate in the synthesis of various chiral drugs and compounds .
Properties
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGSONNNMGQNQ-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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